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Compound of Interest

Compound Name: Methomyl D3

Cat. No.: B10856041

Get Quote

Executive Summary
In trace residue analysis (LC-MS/MS), the reliability of quantitation hinges on the fidelity of the

Internal Standard (IS). Methomyl-d3 is the industry-standard IS for correcting matrix effects and

recovery losses during the analysis of Methomyl. However, its utility is governed by two critical

parameters: Isotopic Purity (specifically the absence of the

isotopologue) and Hydrolytic Stability.

This guide provides a mechanistic analysis of the Methomyl-d3 molecule, establishing

protocols to mitigate "cross-talk" interferences and prevent degradation during storage and

extraction.

Chemical Identity and Mechanism[1][2]
Structural Configuration
Methomyl-d3 is produced by the deuteration of the N-methyl carbamoyl group. Unlike ring-

deuterated standards, the label is located on a labile side chain, which dictates its

fragmentation behavior in mass spectrometry.
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Chemical Name: Methyl

-[(trideuteriomethylcarbamoyl)oxy]ethanimidothioate

CAS Number: 1398109-07-3

Molecular Formula:

Molecular Weight: 165.23 g/mol (vs. 162.21 for native Methomyl)

MS/MS Fragmentation and Loss of Label
A unique characteristic of Methomyl-d3 is that its primary quantitative transitions often involve

the loss of the deuterated moiety.

Primary Pathway: Cleavage of the N-O bond yields the thioimidate cation (

, m/z 88).

Implication: The fragment ion (m/z 88) is unlabeled. Specificity relies entirely on the

precursor ion selection (Q1) at m/z 166.2.

Figure 1: Methomyl-d3 Fragmentation Pathway
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Caption: The primary transition (166 -> 88) involves the loss of the deuterated carbamate

group, necessitating high Q1 resolution to prevent interference.

Isotopic Purity: The "Cross-Talk" Limit
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The most critical specification for Methomyl-d3 is the concentration of the non-deuterated form

(

-Methomyl).

The Contribution Phenomenon
If the Methomyl-d3 standard contains 1% native Methomyl (

), spiking this IS at 100 ng/mL introduces 1 ng/mL of "fake" analyte. This sets a hard floor on
the Limit of Quantitation (LOQ).

Calculation of Isotopic Contribution
To validate a new batch of Methomyl-d3, perform a "Zero-Blank" injection (IS only, no analyte)

and calculate the Signal-to-Noise (S/N) at the analyte transition (163 -> 88).

Acceptance Criteria:

Trace Analysis:

contribution.

General Residue:

contribution.

Stability Profile and Storage
Methomyl is chemically unstable in alkaline conditions and susceptible to photolysis. The

deuterated analog shares these vulnerabilities.

Hydrolytic Instability
Methomyl degrades via hydrolysis of the carbamate ester bond. This reaction is base-

catalyzed.

pH < 7: Stable (Half-life > 30 days).

pH 9: Rapid degradation (Half-life ~30 days or less depending on temp).
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Mechanism: Hydroxide attack on the carbonyl carbon releases the thioimidate and

methylamine (or methylamine-d3).

Solvent Compatibility Table
Solvent System Stability Rating Notes

Acetonitrile (Pure) Excellent
Preferred for stock solutions.

Store at -20°C.

Methanol Good

Potential for slow

transesterification over

months.

Water (pH 7) Moderate Use immediately; do not store.

Water (pH > 8) Poor
Rapid hydrolysis. Avoid basic

buffers.

Acidified ACN (0.1% FA) Excellent
Acid stabilizes the carbamate

bond.

Experimental Protocols
Protocol A: Stock Solution Preparation & Verification
Objective: Create a stable master stock and verify isotopic purity.

Weighing: Weigh 1.0 mg (

mg) of Methomyl-d3 into a volumetric flask.

Note: Methomyl is hygroscopic. Equilibrate vial to room temperature before opening to

prevent condensation.

Dissolution: Dissolve in Acetonitrile (LC-MS grade).

Do NOT use methanol for long-term stock to avoid transesterification risks.

Concentration: Dilute to 100 µg/mL.
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Aliquot: Dispense into amber glass vials (silanized preferred) to prevent surface adsorption.

Storage: Store at -20°C.

Protocol B: Stability Stress Test (Validation)
Objective: Confirm IS stability during sample processing (e.g., QuEChERS).

Figure 2: Stability Testing Workflow
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Caption: Workflow to validate Methomyl-d3 stability under extraction conditions. Basic pH must

be avoided.

Step-by-Step:

Prepare three aliquots of Methomyl-d3 (100 ng/mL) in:

A: 0.1% Formic Acid in Water/ACN (50:50).

B: 10 mM Ammonium Acetate (pH 7).
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C: 10 mM Ammonium Carbonate (pH 9).

Incubate at Room Temperature for 4 hours (simulating an extraction run).

Analyze by LC-MS/MS.[1][2][3][4][5][6][7][8]

Pass Criteria: Area counts for A and B must be within ±5% of T=0. Condition C is expected to

show degradation (negative control).

LC-MS/MS Method Parameters
To ensure specificity, the following transitions are recommended. Note that the Quantifier

transition loses the label, so Q1 resolution is paramount.

Parameter Analyte (Methomyl) IS (Methomyl-d3)

Precursor Ion (Q1)
163.1 (

)

166.1 (

)

Quantifier Ion (Q3) 88.0 88.0

Qualifier Ion (Q3) 106.0 106.0

Collision Energy (V) 15 - 20 15 - 20

Dwell Time 50 ms 50 ms

Note: The transition 166 -> 106 is also valid but often less intense. The 106 fragment (

) also corresponds to the loss of the labeled moiety in some fragmentation pathways, rendering
it unlabeled. Always verify the spectrum of your specific lot.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b10856041?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856041?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

